

A Technical Guide to the Crystal Structure and Composition of Mackinawite (FeS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Iron sulfide (FeS)

Cat. No.: B7820704

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mackinawite (FeS) is a tetragonal iron sulfide mineral of significant interest across various scientific disciplines, including geochemistry, materials science, and microbiology. Its role as a primary iron sulfide phase in anoxic environments, its reactivity, and its potential applications in catalysis and remediation necessitate a thorough understanding of its fundamental properties. This technical guide provides an in-depth analysis of the crystal structure and chemical composition of mackinawite, supported by experimental data and methodologies.

Crystal Structure

Mackinawite possesses a layered tetragonal crystal structure.^{[1][2]} The fundamental building block of this structure is an FeS₄ tetrahedron, where each iron atom is coordinated by four sulfur atoms in a nearly perfect tetrahedral arrangement.^[1] These tetrahedra share edges to form two-dimensional sheets that are stacked along the c-axis.^[1] The layers are held together by weak van der Waals forces.^[1] This layered nature is a defining characteristic of mackinawite and influences many of its physical and chemical properties.

The crystallographic details of mackinawite have been refined through techniques such as X-ray powder diffraction (XRPD) with Rietveld analysis.^{[3][4]} The space group is consistently identified as P4/nmm.^{[1][2][3]}

Crystallographic Data

The unit cell parameters of mackinawite can vary slightly depending on the degree of crystallinity and the method of synthesis. Nanocrystalline or disordered mackinawite, often the initial precipitate in aqueous environments, can exhibit an expanded lattice, particularly along the c-axis, which has been attributed to the intercalation of water molecules or lattice relaxation effects due to small crystallite size.[1][5]

Parameter	Well-Crystalline Mackinawite	Nanocrystalline Mackinawite (Example)
Crystal System	Tetragonal	Tetragonal
Space Group	P4/nmm[2][3]	P4/nmm
Lattice Constant (a)	3.6735(4) Å[3]	3.67 Å
Lattice Constant (c)	5.0328(7) Å[3]	5.20 Å
Unit Cell Volume (V)	67.914(24) Å ³	70.08 Å ³
Fe-S Bond Length	~2.17 Å[6]	-
Fe-Fe Distance (within layers)	2.60 Å[1]	-

Chemical Composition

Historically, the composition of mackinawite has been a subject of debate, with some reports suggesting a non-stoichiometric formula of $\text{Fe}_{1+\delta}\text{S}$.[7] However, extensive modern analysis, including statistical evaluation of numerous reported compositions, has led to the consensus that pure mackinawite is a stoichiometric iron monosulfide, FeS .[8][9] Apparent deviations from this 1:1 stoichiometry are often attributed to analytical errors or the presence of impurities.[8]

Elemental Composition and Substitutions

While the ideal formula is FeS , mackinawite can incorporate other divalent cations, most notably nickel (Ni), cobalt (Co), and copper (Cu), by substitution for iron in the crystal lattice.[8][9] These substituted forms are best described as nickelian, cobaltian, or cupriferous mackinawite, respectively.[8][9] The presence of these substituent metals does not typically alter the 1:1 metal-to-sulfur ratio.[8]

Element	Ideal Weight % (FeS)	Common Substituents
Iron (Fe)	63.53%	Ni, Co, Cu ^{[8][9]}
Sulfur (S)	36.47%	-

Experimental Protocols

The characterization of mackinawite's structure and composition relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Synthesis of Nanocrystalline Mackinawite

A common laboratory method for synthesizing nanocrystalline mackinawite involves the reaction of an aqueous ferrous iron solution with a sulfide solution under anoxic conditions.^[1]

Protocol:

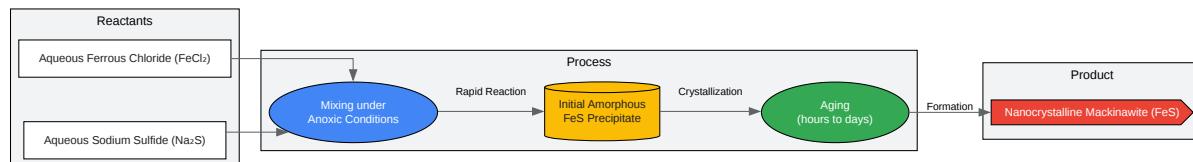
- Preparation of Solutions: Prepare separate aqueous solutions of a ferrous iron salt (e.g., FeCl_2) and a sulfide salt (e.g., Na_2S). Deoxygenate both solutions by purging with an inert gas (e.g., N_2) for at least 30 minutes.^[1]
- Reaction: In an anaerobic chamber or glovebox, mix the ferrous iron solution with the sulfide solution. A slight excess of the sulfide solution is often used to ensure the complete precipitation of iron as FeS .^[1]
- Aging: The resulting black precipitate is typically aged for a period ranging from hours to several days while being stirred to promote the formation of more crystalline mackinawite.^[1]
- Washing and Drying: The precipitate is then washed to remove unreacted ions and dried under anaerobic conditions.

X-ray Powder Diffraction (XRPD) Analysis

XRPD is the primary technique for determining the crystal structure and lattice parameters of mackinawite.

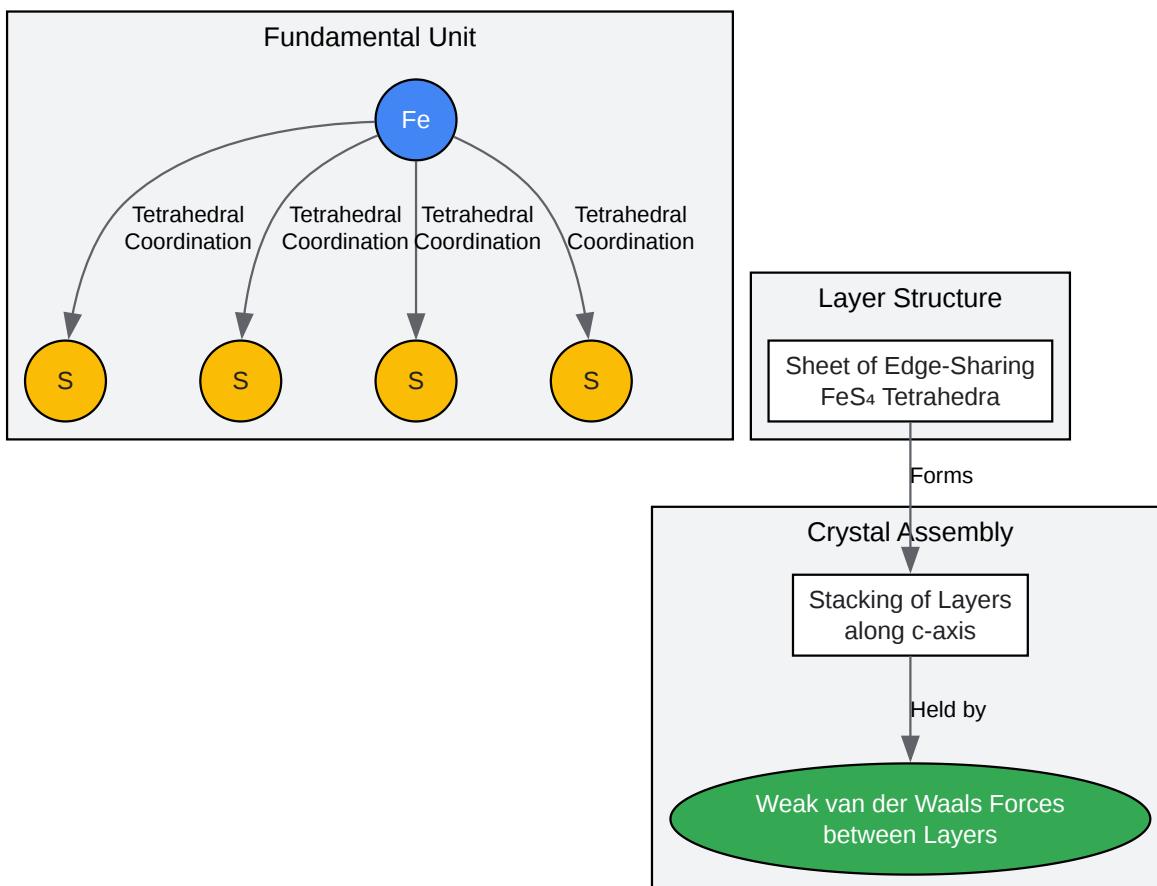
Protocol:

- Sample Preparation: The dried mackinawite powder is carefully packed into a sample holder, ensuring a flat, uniform surface. All sample handling should be performed in an inert atmosphere to prevent oxidation.
- Data Collection: The sample is analyzed using a powder diffractometer. Data are typically collected over a 2θ range that covers the characteristic diffraction peaks of mackinawite.
- Phase Identification: The resulting diffraction pattern is compared to standard diffraction patterns for mackinawite (e.g., from the ICDD database) to confirm its identity.
- Rietveld Refinement: For detailed structural analysis, a Rietveld refinement of the powder diffraction data is performed. This method involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. The refinement process yields precise lattice parameters, atomic positions, and other structural details.[\[3\]](#)


Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology and crystallinity of mackinawite nanoparticles.

Protocol:


- Sample Preparation: A small amount of the mackinawite powder is suspended in a suitable solvent (e.g., ethanol) and sonicated to disperse the particles. A drop of the suspension is then placed onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry.
- Imaging: The grid is inserted into the TEM, and images are acquired at various magnifications to observe the size, shape, and aggregation state of the nanoparticles.
- Selected Area Electron Diffraction (SAED): SAED patterns are collected from small, selected areas of the sample to determine the crystallinity and crystallographic orientation of the nanoparticles.
- High-Resolution TEM (HRTEM): HRTEM allows for the visualization of the crystal lattice fringes, providing direct measurement of interplanar spacings.[\[10\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Aqueous synthesis of nanocrystalline mackinawite.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterization of synthetic nanocrystalline mackinawite: crystal structure, particle size, and specific surface area - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]

- 3. Mackinawite formation from elemental iron and sulfur - RSC Advances (RSC Publishing)
DOI:10.1039/D1RA03705F [pubs.rsc.org]
- 4. Synthesis and Rietveld crystal structure refinement of mackinawite, tetragonal FeS |
Mineralogical Magazine | Cambridge Core [cambridge.org]
- 5. real.mtak.hu [real.mtak.hu]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. Mackinawite - Wikipedia [en.wikipedia.org]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 9. minsocam.org [minsocam.org]
- 10. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [A Technical Guide to the Crystal Structure and Composition of Mackinawite (FeS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7820704#crystal-structure-and-composition-of-mackinawite-fes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

